molecular formula C22H17N3O9 B12633014 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid

Cat. No.: B12633014
M. Wt: 467.4 g/mol
InChI Key: OAYUHJAWOVHHHT-UHFFFAOYSA-N
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Description

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid involves several steps, typically starting with the preparation of the pyrrolidinone ring This can be achieved through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyphenyl group can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carboxyphenyl group can produce alcohols.

Scientific Research Applications

4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and benzoic acid derivatives. These compounds share structural features with 4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid but differ in the specific functional groups attached.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H17N3O9

Molecular Weight

467.4 g/mol

IUPAC Name

4-[3-[[1-(4-carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C22H17N3O9/c26-17-9-15(19(28)23(17)13-5-1-11(2-6-13)21(30)31)25(34)16-10-18(27)24(20(16)29)14-7-3-12(4-8-14)22(32)33/h1-8,15-16,34H,9-10H2,(H,30,31)(H,32,33)

InChI Key

OAYUHJAWOVHHHT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)O

Origin of Product

United States

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